Cas no 1488895-18-6 (2-({(tert-butoxy)carbonylamino}methyl)butanoic acid)

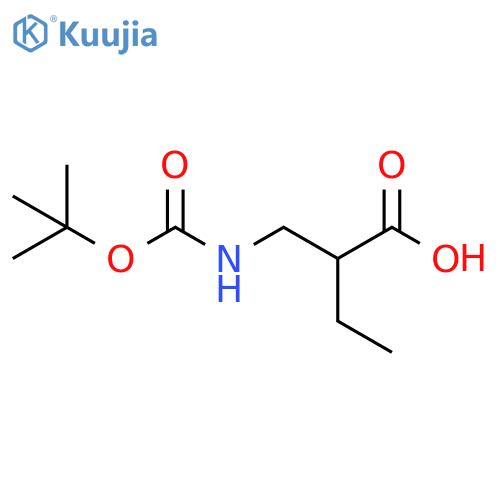

1488895-18-6 structure

商品名:2-({(tert-butoxy)carbonylamino}methyl)butanoic acid

CAS番号:1488895-18-6

MF:C10H19NO4

メガワット:217.26216340065

MDL:MFCD21201474

CID:5209759

PubChem ID:11356388

2-({(tert-butoxy)carbonylamino}methyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

- 2-[(Boc-amino)methyl]butanoic acid

- 2-({(tert-butoxy)carbonylamino}methyl)butanoic acid

-

- MDL: MFCD21201474

- インチ: 1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

- InChIKey: NEIGWFMADWPGEL-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(CNC(OC(C)(C)C)=O)CC

2-({(tert-butoxy)carbonylamino}methyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-86360-0.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid |

1488895-18-6 | 95.0% | 0.5g |

$754.0 | 2025-02-21 | |

| Enamine | EN300-86360-10g |

2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid |

1488895-18-6 | 10g |

$3376.0 | 2023-09-02 | ||

| Enamine | EN300-86360-0.1g |

2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid |

1488895-18-6 | 95.0% | 0.1g |

$691.0 | 2025-02-21 | |

| Aaron | AR01V4AY-1g |

2-[(Boc-amino)methyl]butanoic acid |

1488895-18-6 | 97% | 1g |

$491.00 | 2025-02-13 | |

| 1PlusChem | 1P01V42M-250mg |

2-[(Boc-amino)methyl]butanoic acid |

1488895-18-6 | 97% | 250mg |

$192.00 | 2024-06-20 | |

| Enamine | EN300-86360-2.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid |

1488895-18-6 | 95.0% | 2.5g |

$1539.0 | 2025-02-21 | |

| Aaron | AR01V4AY-250mg |

2-[(Boc-amino)methyl]butanoic acid |

1488895-18-6 | 97% | 250mg |

$214.00 | 2025-02-13 | |

| 1PlusChem | 1P01V42M-1g |

2-[(Boc-amino)methyl]butanoic acid |

1488895-18-6 | 97% | 1g |

$433.00 | 2024-06-20 | |

| 1PlusChem | 1P01V42M-500mg |

2-[(Boc-amino)methyl]butanoic acid |

1488895-18-6 | 97% | 500mg |

$278.00 | 2024-06-20 | |

| Enamine | EN300-86360-5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)butanoic acid |

1488895-18-6 | 5g |

$2277.0 | 2023-09-02 |

2-({(tert-butoxy)carbonylamino}methyl)butanoic acid 関連文献

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

1488895-18-6 (2-({(tert-butoxy)carbonylamino}methyl)butanoic acid) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量